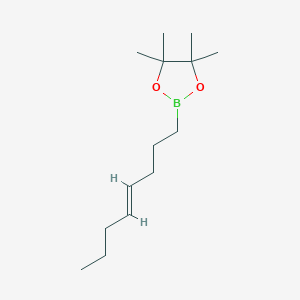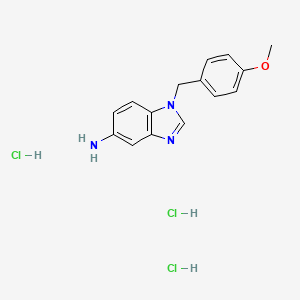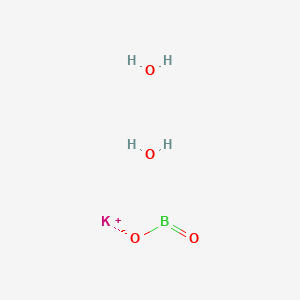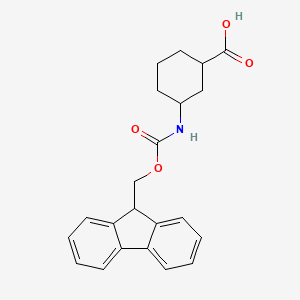
BISMUTH TELLURIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis The synthesis of bismuth telluride involves several methods, including mechanical alloying, chemical vapor deposition, and electrochemical deposition. The choice of synthesis method significantly affects the material's microstructure, which in turn influences its thermoelectric performance. For instance, I. Witting et al. (2019) highlighted the importance of alloying and nanostructuring in tailoring the electronic band structure and reducing thermal conductivity to enhance Bi2Te3's thermoelectric quality factor (Witting et al., 2019).
Molecular Structure Analysis Bismuth telluride has a layered structure, with quintuple layers bonded together by weak van der Waals forces. This unique structure contributes to its low thermal conductivity and high thermoelectric efficiency. Adjustments at the molecular level, such as doping with other elements, can further optimize its thermoelectric properties.
Chemical Reactions and Properties Chemically, bismuth telluride is relatively stable. It can undergo oxidation when exposed to air for prolonged periods, affecting its thermoelectric performance. Protective coatings or encapsulation is often used to prevent degradation.
Physical Properties Analysis Bismuth telluride's physical properties, such as density, melting point, and thermal conductivity, are crucial for its application in thermoelectric devices. Its low thermal conductivity, combined with high electrical conductivity, makes it an ideal material for thermoelectric applications.
Chemical Properties Analysis The chemical stability of Bi2Te3, its reactivity with other elements, and its behavior under various environmental conditions are important for device durability and performance. Understanding these properties is essential for the design of thermoelectric modules that can operate efficiently for extended periods.
Cyanoferrocene: Introduction and Analysis
Introduction Cyanoferrocene is a derivative of ferrocene, a metallocene compound consisting of a ferrous ion sandwiched between two cyclopentadienyl rings, with a cyano group attached. This modification introduces unique electronic properties, making cyanoferrocene interesting for various applications, including catalysis and materials science.
Synthesis Analysis The synthesis of cyanoferrocene typically involves the reaction of ferrocene with cyanating agents. The process requires precise control over reaction conditions to ensure the selective addition of the cyano group without disrupting the ferrocene's metallocene structure. Literature specific to the synthesis of cyanoferrocene is scarce in the provided results, indicating a gap in easily accessible research on this topic.
Molecular Structure Analysis Cyanoferrocene's molecular structure, characterized by the presence of the cyano group, influences its electronic properties, including redox behavior. This modification can significantly affect the compound's reactivity and potential applications in electronic materials and catalysis.
Chemical Reactions and Properties The cyano group in cyanoferrocene can participate in various chemical reactions, providing a pathway to further functionalized materials. Its properties, such as solubility and reactivity, are important for its application in synthesis and material science.
Physical Properties Analysis Physical properties like melting point, solubility, and stability under different conditions are crucial for the practical application of cyanoferrocene in material science and as a catalyst.
Chemical Properties Analysis The chemical behavior of cyanoferrocene, including its reactivity with other compounds and its role as a catalyst or electronic material, is central to its utility in various applications. The cyano group's presence significantly alters the electronic properties of ferrocene, enabling new functionalities.
References
- I. Witting et al. (2019). The Thermoelectric Properties of Bismuth Telluride. Advanced Electronic Materials, 5. Link to paper.
The search results did not provide direct links to papers specifically discussing the synthesis and detailed analysis of cyanoferrocene, highlighting an area where further research and publications would be beneficial for comprehensive understanding.
Bismuth telluride (Bi2Te3) is a compound that has attracted significant attention due to its exceptional thermoelectric properties. It is primarily used in thermoelectric cooling and power generation devices, where it converts temperature differences directly into electrical voltage and vice versa. The efficiency of bismuth telluride in these applications is largely attributed to its narrow bandgap and unique layered structure, making it a subject of extensive research in material science.
Synthesis of Bismuth Telluride
The synthesis of bismuth telluride involves various methods, including mechanical alloying, chemical vapor deposition, and electrochemical deposition. The selection of a synthesis method significantly impacts the material's microstructure, which in turn influences its thermoelectric performance. For instance, I. Witting et al. (2019) have demonstrated that the thermoelectric quality factor of Bi2Te3 can be enhanced through alloying and nanostructuring, which tailors its electronic band structure and reduces thermal conductivity (Witting et al., 2019).
科学的研究の応用
-
Thermoelectric Devices
- Field : Materials Science, Energy Harvesting
- Application : Bismuth telluride and its alloys are widely used as materials for thermoelectric refrigeration and generators . They are the best materials for use in thermoelectric generators when the temperature of the heat source is moderate .
- Methods : The thermoelectric properties of Bi2Te3 are enhanced by alloying or reducing thermal conductivity by nanostructuring .
- Results : Bi2Te3 has the highest thermoelectric figure of merit, zT, of any material around room temperature . This is due to its high band degeneracy, low effective mass, high carrier mobility, and relatively low lattice thermal conductivity .
-
Nanostructures
- Field : Nanotechnology
- Application : Bismuth telluride possesses distinctive properties at the nanometer level from its bulk material . These nanostructures have applications in thermoelectric devices and topological insulators .
- Methods : Various synthesis and characterization techniques are employed for the realization of various Bi2Te3 nanostructures .
- Results : A considerable number of works have aimed at improving the thermoelectric figure-of-merit (ZT) of the Bi2Te3 nanostructures .
-
Topological Insulators
- Field : Quantum Physics
- Application : Bismuth telluride is used as a topological insulator, a state of matter that has insulating bulk but conducting surface states .
- Methods : The topological insulating effect of Bi2Te3 is studied with the time reversal symmetry (TRS) and surface state spins which characterize topological insulators .
- Results : The study of Bi2Te3 as a topological insulator has led to the discovery of new quantum phenomena .
-
Biomedical Applications
- Field : Biomedicine
- Application : Bismuth telluride nanoparticles have been used for various biomedical applications, including therapeutic, diagnostic, biosensing, and regenerative properties .
- Methods : Bismuth telluride nanoparticles are synthesized and their surfaces are modified with biocompatible polymers and proteins for enhanced colloidal stability, extended blood circulation, and reduced toxicity .
- Results : The unique structural, physicochemical, and compositional features of bismuth telluride nanoparticles have rendered them with desirable performance for various biomedical applications .
-
Aerogels for Thermoelectric Applications
- Field : Materials Science, Energy Harvesting
- Application : Bismuth telluride aerogels are used for thermoelectric applications .
- Methods : The aerogels are synthesized and characterized for their thermoelectric properties .
- Results : The use of bismuth telluride aerogels has shown promise in improving the efficiency of thermoelectric devices .
-
Computer Simulation of Nanomaterials
- Field : Computational Materials Science
- Application : Computer simulations are used to study the properties of bismuth telluride nanomaterials .
- Methods : The crystal properties of bismuth telluride materials are examined by X-ray diffraction (XRD) pattern and its energy band diagram is simulated by computer .
- Results : The study provides insights into the influence of temperature on the mechanical properties of bismuth telluride nanomaterials .
-
Optical and Chemical Applications
- Field : Optical Engineering, Chemical Engineering
- Application : Studies of nanosized forms of bismuth telluride have expanded from optical, chemical, electronic, and engineering fields .
- Methods : Various synthesis and characterization techniques are employed for the realization of various Bi2Te3 nanostructures .
- Results : The unique properties of Bi2Te3 at the nanometer level from its bulk material have led to its use in a wide range of device applications .
-
Engineering Fields
- Field : Electronic Engineering
- Application : Bismuth telluride is used in various engineering fields due to its unique properties .
- Methods : The properties of Bi2Te3 are studied and utilized in various engineering applications .
- Results : The use of Bi2Te3 in engineering fields has led to advancements in technology .
-
Fabrication of Various Nanoparticles
- Field : Nanotechnology
- Application : Bismuth telluride is used for the fabrication of various nanoparticles with unique structural, physicochemical, and compositional features .
- Methods : The surfaces of Bi2Te3 nanoparticles are modified with biocompatible polymers and proteins for enhanced colloidal stability, extended blood circulation, and reduced toxicity .
- Results : The use of Bi2Te3 nanoparticles has led to desirable performance for various applications such as combined cancer therapy, photothermal and radiation therapy, multimodal imaging, theranostics, drug delivery, biosensing, and tissue engineering .
Safety And Hazards
将来の方向性
Research is being conducted to improve the efficiency of Bismuth Telluride-based materials by creating structures where one or more dimensions are reduced, such as nanowires or thin films . There is also ongoing research on the use of Bismuth Telluride in thermoelectric generators when the temperature of the heat source is moderate .
特性
CAS番号 |
1304-82-1 |
|---|---|
製品名 |
BISMUTH TELLURIDE |
分子式 |
Bi2Te3 |
分子量 |
800.76 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(1R,4S)-4-ethoxy-2-oxocyclohexyl]propanoic acid](/img/structure/B1143273.png)
![Xanthosine-[8-3H] 5'-triphosphate tetraammonium salt](/img/structure/B1143274.png)



